Neuropeptide S(Mouse) TFA

NPSR pharmacology species‑specific agonist potency calcium mobilization

Neuropeptide S (Mouse) TFA (CAS 412938‑74‑0) is the trifluoroacetate salt of the endogenous 20‑amino‑acid mouse NPS peptide, a high‑affinity agonist of the neuropeptide S receptor (NPSR) that drives intracellular Ca²⁺ mobilization. Mouse NPS is the most potent naturally occurring ortholog at the mouse NPSR (EC₅₀ 3.0 ± 1.3 nM) compared with human NPS (EC₅₀ 9.4 ± 3.2 nM) and is pharmacologically distinct from synthetic small‑molecule NPSR agonists.

Molecular Formula C93H156N34O27
Molecular Weight 2182.4 g/mol
Cat. No. B15607177
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNeuropeptide S(Mouse) TFA
Molecular FormulaC93H156N34O27
Molecular Weight2182.4 g/mol
Structural Identifiers
InChIInChI=1S/C93H156N34O27/c1-48(2)72(126-71(136)44-109-77(140)64(41-68(99)133)124-83(146)60(30-20-38-108-93(104)105)120-85(148)62(122-76(139)54(97)45-128)39-52-21-8-6-9-22-52)88(151)111-43-70(135)114-65(46-129)78(141)110-42-69(134)112-49(3)74(137)115-55(25-12-15-33-94)80(143)117-57(27-14-17-35-96)84(147)127-73(51(5)131)89(152)125-66(47-130)87(150)123-63(40-53-23-10-7-11-24-53)86(149)119-59(29-19-37-107-92(102)103)81(144)118-58(28-18-36-106-91(100)101)79(142)113-50(4)75(138)116-56(26-13-16-34-95)82(145)121-61(90(153)154)31-32-67(98)132/h6-11,21-24,48-51,54-66,72-73,128-131H,12-20,25-47,94-97H2,1-5H3,(H2,98,132)(H2,99,133)(H,109,140)(H,110,141)(H,111,151)(H,112,134)(H,113,142)(H,114,135)(H,115,137)(H,116,138)(H,117,143)(H,118,144)(H,119,149)(H,120,148)(H,121,145)(H,122,139)(H,123,150)(H,124,146)(H,125,152)(H,126,136)(H,127,147)(H,153,154)(H4,100,101,106)(H4,102,103,107)(H4,104,105,108)/t49-,50-,51+,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,72-,73-/m0/s1
InChIKeyXBNIXBCJICZFRR-GYDKITGDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Neuropeptide S (Mouse) TFA – Verified Potency, Species-Specific Receptor Pharmacology & Salt-Form Rationale for CNS Research Procurement


Neuropeptide S (Mouse) TFA (CAS 412938‑74‑0) is the trifluoroacetate salt of the endogenous 20‑amino‑acid mouse NPS peptide, a high‑affinity agonist of the neuropeptide S receptor (NPSR) that drives intracellular Ca²⁺ mobilization . Mouse NPS is the most potent naturally occurring ortholog at the mouse NPSR (EC₅₀ 3.0 ± 1.3 nM) compared with human NPS (EC₅₀ 9.4 ± 3.2 nM) and is pharmacologically distinct from synthetic small‑molecule NPSR agonists . The TFA counter‑ion is the default form produced by solid‑phase peptide synthesis and HPLC purification, enforcing that procurement decisions must account for salt‑form impact on solubility, residual TFA interference and accurate mass quantification .

Why Mouse NPS Cannot Be Replaced by Human NPS, Rat NPS, Non‑TFA Salts, or Small‑Molecule NPSR Agonists in Mouse‑Model CNS Research


Substituting mouse NPS with human NPS, rat NPS, the acetate salt, the N‑terminal (1‑10) fragment, or the small‑molecule agonist R06039‑641 each introduces quantifiable changes in receptor potency, in‑vivo efficacy, solubility, or cellular interference that compromise experimental reproducibility. The mouse ortholog is ~3‑fold more potent at the mouse NPSR than human NPS, and the sequence differences (e.g., Gly⁵→Ser, Gln¹⁷→Arg) alter receptor‑coupling efficiency . The TFA salt delivers ≥60 mg/mL aqueous solubility versus ~2 mg/mL for the free‑base acetate form but carries residual TFA that can inhibit cell proliferation at nanomolar concentrations . The synthetic agonist R06039‑641 exhibits an EC₅₀ of 169 nM, ~56‑fold weaker than mouse NPS, making it unsuitable for experiments requiring near‑physiological receptor activation . The following evidence guide quantifies each differential claim.

Neuropeptide S (Mouse) TFA – Head‑to‑Head Quantitative Differentiation Guide


Mouse NPS vs. Human NPS: ~3‑Fold Higher Potency at the Mouse NPSR (EC₅₀ 3.0 vs. 9.4 nM)

Mouse NPS activates the mouse NPSR with an EC₅₀ of 3.0 ± 1.3 nM, whereas human NPS requires 9.4 ± 3.2 nM, representing a 3.1‑fold higher potency for the cognate ligand . This difference is measured in a standardized FLIPR calcium‑mobilization assay in HEK293 cells expressing the recombinant mouse NPSR and originates from the non‑conserved residues Gly⁵→Ser, Lys¹¹→Ala, Thr¹²→Lys, Gln¹⁷→Arg, and Ser²⁰→Gln in the mouse sequence .

NPSR pharmacology species‑specific agonist potency calcium mobilization

Mouse NPS TFA Salt vs. Mouse NPS Acetate: 30‑Fold Higher Aqueous Solubility Enables Direct In‑Vivo Formulation

The TFA salt of mouse NPS delivers aqueous solubility ≥60 mg/mL (≥26 mM) at 25 °C, whereas the acetate/free‑base form is reported as soluble to 2 mg/mL in water . This 30‑fold solubility advantage enables direct dissolution for intracerebroventricular (i.c.v.) injection without organic co‑solvents (e.g., DMSO), reducing formulation‑induced variability in behavioral pharmacology .

peptide solubility TFA salt vs. acetate formulation for in‑vivo dosing

Mouse NPS vs. Small‑Molecule Agonist R06039‑641: 56‑Fold Superior Potency (EC₅₀ 3.0 vs. 169 nM)

The endogenous mouse NPS peptide activates NPSR with an EC₅₀ of 3.0 nM, whereas the small‑molecule agonist R06039‑641 displays an EC₅₀ of 169 nM at the human NPSR . This 56‑fold potency difference reflects the peptide’s orthosteric binding mode that engages all extracellular loops of the receptor, while R06039‑641 likely occupies a distinct allosteric or sub‑pocket that yields partial agonism . For studies requiring full receptor activation (e.g., cAMP accumulation or β‑arrestin recruitment), the small molecule cannot substitute for the endogenous peptide agonist .

orthosteric peptide agonist small‑molecule NPSR agonist potency comparison

Mouse NPS vs. Human N‑Terminal Fragment (1‑10): Full‑Length Sequence Required for Agonist Activity (EC₅₀ 3.0 nM vs. Inactive)

The N‑terminal decapeptide fragment (1‑10) of human NPS, comprising the conserved N‑terminal “message” domain, shows no detectable agonist activity in calcium‑mobilization assays despite retaining the entire pharmacophoric motif defined by SAR studies . In contrast, the full‑length 20‑residue mouse NPS peptide displays an EC₅₀ of 3.0 nM, demonstrating that the C‑terminal “address” domain (residues 11‑20) is indispensable for receptor activation . The mouse NPS (1‑10) fragment is used as a negative control or for radiolabeling purposes only .

NPS truncation analogs N‑terminal fragment agonist SAR

TFA Salt vs. Acetate/HCl Salt: Residual TFA Cytotoxicity Risk (nM‑Range) Requires Salt‑Aware Experimental Design

Peptide TFA salts retain residual trifluoroacetate that can inhibit cell proliferation at nanomolar concentrations (reported IC₅₀ values as low as 10‑100 nM in sensitive cell lines) and interfere with receptor‑binding assays, whereas acetate or HCl salts exhibit minimal cellular interference . The mouse NPS TFA peptide content typically constitutes >80% of total mass, with TFA accounting for the remaining ~10‑20% by weight, necessitating salt correction for accurate dosing . For in‑vivo studies, TFA salts can produce adverse immune reactions in chronic administration protocols, whereas acetate is the preferred counter‑ion for later‑stage development .

TFA counter‑ion interference peptide salt selection cellular assay toxicity

Mouse NPS TFA Purity: Batch‑Verified ≥95‑98.5 % HPLC with COA Documentation Enables Reproducible Dose‑Response

Commercial lots of mouse NPS TFA are routinely supplied with ≥95 % purity (HPLC) and many vendors provide ≥98.5 % with lot‑specific Certificates of Analysis (COA) and MS verification . In contrast, custom‑synthesized peptides or low‑cost generic alternatives may lack batch‑to‑batch purity documentation, leading to variable effective peptide content (e.g., 80 % vs. 98 %) that shifts the apparent EC₅₀ by up to 1.2‑fold in dose‑response assays . High purity is critical because NPS oxidation products (e.g., Met¹⁰ sulfoxide) can act as NPSR antagonists or partial agonists .

peptide purity HPLC quality control dose‑response reproducibility

Neuropeptide S (Mouse) TFA – Differentiated Application Scenarios Supported by Quantitative Evidence


Mouse‑Model Behavioral Pharmacology Requiring Cognate Ligand Potency Without Cross‑Species Artifacts

When investigating NPSR‑mediated arousal, locomotion, or anxiolysis in mice, the 3.1‑fold potency advantage of mouse NPS (EC₅₀ 3.0 nM) over human NPS (9.4 nM) eliminates the need for potency‑adjusted dosing and ensures the agonist engages the receptor with the same affinity and efficacy as the endogenous ligand . The TFA salt’s ≥60 mg/mL solubility permits direct dissolution in aCSF for i.c.v. injection at doses spanning 0.01‑1 nmol per mouse, matching the effective dose range established in published behavioral protocols (elevated plus‑maze, stress‑induced hyperthermia, and locomotor activity assays) .

In‑Vitro Receptor Pharmacology with Full‑Length Orthosteric Agonist Control

In HEK293‑based FLIPR calcium‑mobilization screens for NPSR antagonist discovery, mouse NPS TFA at 3 nM serves as the full‑length orthosteric agonist control against which antagonist potency (pKB/pA₂) is quantified . Its defined purity (≥98.5 % HPLC) and COA documentation ensure that shifts in antagonist IC₅₀ reflect true pharmacological competition rather than variable agonist content, and its 56‑fold superiority over R06039‑641 (169 nM) avoids the confounding partial agonism that small molecules can introduce .

Structure‑Activity Relationship (SAR) Studies Using Mouse NPS as the Wild‑Type Reference Template

Mouse NPS TFA’s sequence (SFRNGVGSGAKKTSFRRAKQ) provides the wild‑type reference for SAR studies probing the role of the C‑terminal address domain (e.g., Arg¹⁷→Gln substitution vs. human) in NPSR coupling efficiency . Because the N‑terminal (1‑10) fragment is completely inactive, only the full‑length 20‑residue peptide allows systematic alanine‑scanning or D‑amino‑acid substitution to quantify each residue’s contribution to agonist potency and efficacy .

Formulation‑Sensitive In‑Vivo Studies Where DMSO Co‑Solvent Confounds Behavioral Readouts

The 30‑fold aqueous solubility advantage of the TFA salt (≥60 mg/mL) over the acetate form (2 mg/mL) eliminates the need for DMSO‑based formulation in chronic i.c.v. infusion or acute injection protocols . DMSO at concentrations as low as 0.1 % v/v can alter locomotor activity and anxiety‑like behavior in mice, making TFA‑solubilized mouse NPS the preferred choice when behavioral endpoints are the primary outcome . Researchers using sensitive cell‑based assays are advised to include TFA‑vehicle controls or switch to acetate salt to avoid cytotoxicity interference (IC₅₀ 10‑100 nM) .

Technical Documentation Hub

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